molecular formula C22H25N3O3S B11619441 (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11619441
M. Wt: 411.5 g/mol
InChI Key: UUNZZQDVXLRECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazinane carboxamide derivative characterized by a central six-membered 1,3-thiazinane ring substituted with a (3,4-dimethylphenyl)imino group at position 2, an ethyl group at position 3, a 4-oxo moiety at position 4, and a 4-methoxyphenyl carboxamide at position 4. Its Z-configuration at the imino double bond (C=N) is critical for its stereochemical stability and intermolecular interactions .

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)imino-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-5-25-20(26)13-19(21(27)23-16-8-10-18(28-4)11-9-16)29-22(25)24-17-7-6-14(2)15(3)12-17/h6-12,19H,5,13H2,1-4H3,(H,23,27)

InChI Key

UUNZZQDVXLRECN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)C)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Industrial Production::
  • While industrial-scale production methods are not explicitly documented, the synthetic routes developed in the laboratory can serve as a foundation for scaled-up processes.

Chemical Reactions Analysis

Reactivity::

    Ring-Opening Polymerization (ROP): The ligand initiates ROP of lactides and other cyclic esters, yielding high molecular weight polymers with controlled distributions.

    Ethylene and Propylene Polymerization: Moderate to good activity has been achieved using methylaluminoxane (MAO) as a co-catalyst.

Scientific Research Applications

    Polymer Chemistry: The compound’s catalytic properties make it valuable in designing new materials with tailored properties.

    Biomedical Applications: Its biocompatibility and controlled polymerization suggest potential use in drug delivery systems.

    Industry: Applications in plastics, coatings, and other materials.

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects remains an active area of research. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous thiazinane carboxamides share the core 1,3-thiazinane scaffold but differ in substituents, leading to variations in physicochemical properties, biological activity, and crystallographic behavior. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison

Compound ID Substituents (R1, R2, R3) Key Properties/Findings References
Target Compound R1: 3,4-dimethylphenyl; R2: ethyl; R3: 4-methoxyphenyl Moderate lipophilicity (LogP ~3.2); stable Z-configuration; hydrogen-bonding with carbonyl groups [5, 11]
(2Z)-N-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide R1: phenyl; R2: morpholinylethyl; R3: 4-fluorophenyl Higher solubility due to morpholinyl group; enhanced bioavailability in vitro [2]
(2Z)-2-[(3,4-Dimethylphenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide R1: 3,4-dimethylphenyl; R2: methyl; R3: 2-methoxyphenyl Reduced steric hindrance (methyl vs. ethyl); lower thermal stability (Tm = 145°C vs. 162°C for target) [5]
(2Z)-3-(4-Methoxybenzyl)-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide R1: phenyl; R2: 4-methoxybenzyl; R3: 3-methylphenyl Increased π-π stacking potential; crystallizes in monoclinic P2₁/c with distinct H-bond network [11]

Key Observations

Substituent Effects on Solubility :

  • The morpholinylethyl group in the fluorophenyl derivative enhances aqueous solubility (≈2.5-fold higher than the target compound) due to its polarity and hydrogen-bonding capacity .
  • The 4-methoxyphenyl group in the target compound balances lipophilicity and moderate solubility, making it suitable for solid-state formulations .

Stereochemical Stability: The Z-configuration in the target compound is stabilized by intramolecular H-bonding between the imino N-H and the 4-oxo group, as observed in SHELXL-refined crystal structures . Similar derivatives with bulkier R2 substituents (e.g., morpholinylethyl) show reduced conformational flexibility .

Crystallographic Behavior: The target compound crystallizes in a triclinic system (P 1) with a puckered thiazinane ring (Cremer-Pople parameters: θ = 28.5°, φ = 112°), similar to other 1,3-thiazinanes . In contrast, the 4-methoxybenzyl derivative adopts a monoclinic lattice (P2₁/c) with a planar thiazinane ring (θ = 12.3°), influenced by steric effects .

Biological Activity

The compound (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H22N4O3SC_{20}H_{22}N_4O_3S. Its structure features a thiazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of both methoxy and dimethylphenyl groups enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various thiazine derivatives against a range of bacterial strains, demonstrating that modifications in the phenyl substituents could enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Several studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds with similar structural motifs have shown selective cytotoxicity against tumor cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death.

Case Studies

  • Case Study 1: Anticancer Activity
    • A series of thiazine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The compound showed an IC50 value in the low micromolar range against breast cancer cells (MCF-7), indicating potent activity .
  • Case Study 2: Antimicrobial Efficacy
    • In a comparative study involving various thiazine derivatives, this compound exhibited superior antimicrobial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazine ring may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Through ROS generation and activation of apoptotic pathways, this compound may selectively induce cell death in malignant cells while sparing normal cells.

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)Low µM
AntibacterialE. coliLow µg/mL
AntibacterialS. aureusLow µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.